N-Cyclohexyl Butylone

Forensic Chemistry Analytical Characterization NPS Identification

Forensic toxicology labs require a certified reference standard for accurate identification of N-cyclohexyl butylone in biological matrices. Generic substitution leads to inaccurate results. This ≥98% pure analytical standard resolves that gap. • Validated for LC-MS/MS assays (Walton et al., 2025) • Comprehensive HRMS/NMR spectral data available for GC-MS, LC-MS, FTIR matching • Supports forensic casework, law enforcement confirmation, and pharmacology research

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B10829016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl Butylone
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3
InChIInChI=1S/C17H23NO3/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15/h8-10,13-14,18H,2-7,11H2,1H3
InChIKeyJUIRPSMGWVYMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl Butylone: Emerging Synthetic Cathinone


N-Cyclohexyl butylone, also known as cybutylone, is a synthetic cathinone and a member of the substituted beta-keto methylenedioxyamphetamine class [1]. It functions as a monoamine transporter inhibitor, affecting dopamine, norepinephrine, and serotonin reuptake [2]. This compound is structurally differentiated from other cathinones by the presence of a cyclohexyl group on the amine nitrogen, a modification that can influence its pharmacological profile and analytical detection characteristics [3].

Forensic identification and quantitation via LC-MS/MS
Structural confirmation by HRMS and NMR spectroscopy
Monoamine transporter research (balanced profile context)

Analytical Reference Standards for N-Cyclohexyl Butylone


Generic substitution of analytical reference materials for emerging psychoactive substances (NPS) like N-cyclohexyl butylone is not feasible due to significant differences in chemical structure, which directly impact their mass spectrometric and chromatographic behavior. The novel N-cyclohexyl substitution requires a specific reference standard for accurate identification and quantitation in complex biological matrices, as validated for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays alongside other related analogs [1]. Relying on a structurally related but non-identical standard, such as butylone or N,N-dimethylpentylone (DMP), would lead to inaccurate forensic and toxicological findings, as demonstrated by the need for validated methods to resolve isomeric variants in postmortem casework [1].

Butylone standard
Different mass and NMR fingerprint; may cause misidentification in forensic analysis.
N,N-Dimethylpentylone (DMP) standard
DAT-selective profile; may not represent the balanced monoamine effects predicted for N-cyclohexyl butylone.

N-Cyclohexyl Butylone vs. Key Analogs


Structural Confirmation by HRMS and NMR

N-cyclohexyl butylone was unequivocally identified and differentiated from its parent compound, butylone, and other analogs through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [1]. HRMS provided an exact mass of m/z 289.167794 for the protonated molecule [M+H]+, corresponding to the elemental composition C17H23NO3 [1]. Comprehensive 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC) definitively established the presence of the N-cyclohexyl group, confirming the compound's unique structure [1]. This level of structural detail is critical for distinguishing it from other cathinones with similar nominal masses.

Structural Confirmation (HRMS & NMR)
Head-to-head
Exact mass difference +69.07 Da vs butylone; distinct cyclohexyl proton signals in 1D/2D NMR.
Definitive forensic identification fingerprint.
Reference data from Fabregat-Safont et al. 2023; requires HRMS/NMR instrumentation.
Forensic Chemistry Analytical Characterization NPS Identification

LC-MS/MS Quantitation in Postmortem Blood

A novel liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS) assay was developed and validated for the specific quantitation of N-cyclohexyl butylone and five other synthetic cathinones in postmortem blood [1]. This method, which utilizes standard addition for calibration, successfully resolved N-cyclohexyl butylone from its isomeric variants and was used to screen a forensic series of 125 cases [1]. The presence of a validated method for this specific analyte is a prerequisite for its adoption in forensic casework.

LC-MS/MS Quantitation in Blood
Method context
Validated LC-MS/MS method resolves N-cyclohexyl butylone from isomers; applied to 125-case forensic series.
Supports forensic quantitation workflow.
Standard addition calibration; Walton et al. 2025.
Forensic Toxicology Bioanalysis Method Validation

Predicted MDMA-like Profile vs. DMP

In silico predictions were used to assess the pharmacological profile of N-cyclohexyl butylone, suggesting it likely produces effects similar to stimulants like MDMA [1]. This contrasts with the profile of N,N-dimethylpentylone (DMP), a related analog for which in vitro transporter data is available. DMP is a potent dopamine transporter (DAT) inhibitor (IC50 = 49 nM) but is 100-fold weaker at the serotonin transporter (SERT, IC50 = 4990 nM) [2]. While no in vitro IC50 values for N-cyclohexyl butylone have been published, the in silico predictions point toward a more balanced monoamine profile akin to MDMA.

Predicted MDMA-like Profile
Class-level
In silico: balanced monoamine profile similar to MDMA. DMP comparator: DAT IC50 49 nM, SERT 4990 nM.
Predicted balanced transporter research context.
In vitro IC50 for N-cyclohexyl butylone not yet available; based on computational prediction.
Computational Pharmacology Drug Discovery Toxicology

N-Cyclohexyl Butylone: Research and Forensic Applications


Postmortem and DUID Intoxication Confirmation

Forensic toxicology laboratories require a certified reference standard for N-cyclohexyl butylone to accurately identify and quantitate this NPS in blood, urine, and tissue samples. The validated LC-MS/MS method developed by Walton et al. (2025) directly supports this application, providing a framework for method implementation and demonstrating the compound's relevance in a 125-case forensic series [1].

Seized Drug Material Identification

Law enforcement and drug chemistry laboratories can use the analytical reference standard to compare and confirm the identity of unknown powders, tablets, or liquids suspected to contain N-cyclohexyl butylone. The comprehensive HRMS and NMR data from Fabregat-Safont et al. (2023) serve as a definitive reference for spectral matching in GC-MS, LC-MS, and FTIR analyses [2].

In Vitro and In Vivo MDMA-like Cathinone Modeling

Academic and contract research organizations investigating the pharmacology of emerging synthetic cathinones can use N-cyclohexyl butylone as a model compound. Based on in silico predictions, it may serve as a tool for studying balanced monoamine transporter effects distinct from the DAT-selective profile of compounds like DMP [2]. This supports research into abuse liability, neurotoxicity, and potential therapeutic windows.

Application
Selection Property
Validation Focus
Postmortem and DUID confirmation
Validated LC-MS/MS method availability
Quantitative accuracy in forensic blood samples
Seized drug material identification
HRMS and NMR spectral library match
Structural confirmation against reference data
In vitro/in vivo MDMA-like cathinone modeling
Predicted balanced monoamine transporter profile
In vitro transporter assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexyl Butylone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.